molecular formula C15H13BrN2O B098166 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 17972-72-4

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B098166
CAS No.: 17972-72-4
M. Wt: 317.18 g/mol
InChI Key: OHKBVRBTRGJEMT-UHFFFAOYSA-N
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Description

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C15H13BrN2O and its molecular weight is 317.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical synthesis of derivatives of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves reactions under various conditions to produce compounds with distinct properties and crystalline structures. For instance, treatment with methyl or hexyl tosylate leads to derivatives that crystallize in different molecular forms due to proton migration, affecting their conformation and assembly mode in the crystal. These structural differences have implications for the compounds' physical properties and potential applications in materials science and pharmacology (Kravtsov et al., 2012).

Receptor Affinity and Pharmacological Properties

The affinity of this compound derivatives towards central nervous system and peripheral benzodiazepine receptors has been investigated, revealing insights into their potential therapeutic applications. Some derivatives have shown specific affinities to central benzodiazepine, dopamine, serotonin, and cholecystokinin receptors, indicating their potential use in modulating appetite, anxiety, and other central nervous system functions without focusing on their use as drugs (Makan et al., 2005).

Modulation of GABAA Receptor-mediated Currents

Research on phenazepam, a related compound, and its metabolites has shown their ability to modulate GABA-activated whole-cell currents in rat Purkinje neurons. This modulation suggests the potential of these compounds to influence GABAergic signaling pathways, relevant for understanding the mechanistic basis of benzodiazepine action on neurotransmission and its implications for neurological disorders, avoiding the discussion of drug use and focusing on molecular pharmacology (Kopanitsa et al., 2001).

Properties

IUPAC Name

7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKBVRBTRGJEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377841
Record name 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17972-72-4
Record name 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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